Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate
Description
Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate is a chemical compound with a unique spirocyclic structure. It is a derivative of spirotetronic acid, which is known for its applications in various fields, including agriculture and pharmaceuticals. The compound’s structure features a spiro linkage between a cyclopentane ring and a furan ring, making it an interesting subject for chemical research and industrial applications.
Properties
CAS No. |
918152-50-8 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-13-9(12)7-6-8(11)14-10(7)4-2-3-5-10/h6H,2-5H2,1H3 |
InChI Key |
ONJORYDJBQWGHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)OC12CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate typically involves the reaction of a suitable precursor with a spirocyclic intermediate. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the availability of raw materials, cost-effectiveness of the process, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying spirocyclic chemistry.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiromesifen: A related compound used as an insecticide and miticide.
Spirotetronic Acid Derivatives: Other derivatives with similar spirocyclic structures.
Uniqueness
Methyl 2-oxo-1-oxaspiro[44]non-3-ene-4-carboxylate is unique due to its specific spiro linkage and functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
